molecular formula C21H22N4O4S B12134444 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B12134444
M. Wt: 426.5 g/mol
InChI Key: KHCWYLMULALUQE-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide (CAS RN: 328027-12-9) is a sulfonamide-acetamide hybrid compound featuring a 2,6-dimethylpyrimidine moiety linked via a sulfamoyl bridge to a phenyl group, which is further substituted with a 2-(2-methylphenoxy)acetamide chain . Its molecular formula is C₂₃H₂₅N₄O₄S (calculated molecular weight: 469.58 g/mol) .

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N4O4S/c1-14-6-4-5-7-19(14)29-13-21(26)24-17-8-10-18(11-9-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)

InChI Key

KHCWYLMULALUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is attached through sulfonation reactions, often using reagents like chlorosulfonic acid.

    Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is synthesized by reacting phenol derivatives with acetic anhydride, followed by amide formation using appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and sulfamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides or sulfamides.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrimidine/Phenyl Groups Melting Point (°C) Rf Value Yield (%)
Target Compound C₂₃H₂₅N₄O₄S 469.58 2,6-Dimethylpyrimidin-4-yl; 2-methylphenoxy Not reported Not reported Not reported
Compound 8 C₂₆H₂₂Cl₂N₄O₃S 544.38 4-Methylpyrimidin-2-yl; 2,6-dichlorophenyl 168–173 0.79 70.2
Compound 9 C₂₅H₂₂Cl₂N₄O₄S 558.48 5-Methylisoxazol-3-yl; 2,6-dichlorophenyl 165–167 0.81 67.9
Compound 13 C₂₅H₂₆N₄O₄S 478.56 3,4-Dimethylisoxazol-5-yl; 2,3-dimethylphenyl 241–248 0.83 72.5
2-(4-Chlorophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide C₂₁H₂₁ClN₄O₄S 476.93 2,6-Dimethylpyrimidin-4-yl; 4-chlorophenoxy Not reported Not reported Not reported
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide C₂₃H₂₄N₄O₅S 484.53 4,6-Dimethylpyrimidin-2-yl; 4-propanoylphenoxy Not reported Not reported Not reported

Key Observations:

  • Substituent Effects on Physicochemical Properties: The 2,6-dimethylpyrimidin-4-yl group in the target compound likely enhances steric bulk compared to 4-methylpyrimidin-2-yl (Compound 8) or 3,4-dimethylisoxazol-5-yl (Compound 13). This may reduce solubility but improve binding specificity in enzyme pockets . Electron-Withdrawing vs. Melting Points: Higher melting points (e.g., 241–248°C for Compound 13) correlate with increased molecular symmetry and crystallinity due to rigid substituents like dimethylisoxazole .
  • Synthetic Yields : Yields for analogs range from 63.8% to 72.5%, influenced by reaction conditions and substituent compatibility. The target compound’s yield is unspecified but likely falls within this range if synthesized via similar routes .

Biological Activity

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(2-methylphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and overall pharmacological relevance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N4O4S
  • Molecular Weight : 362.40 g/mol
  • CAS Number : 59224-69-0

The compound features a sulfamoyl group attached to a pyrimidine ring and an acetamide moiety, which are known to contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies on related sulfamoyl derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action typically involves the inhibition of bacterial growth by interfering with essential metabolic processes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably, sulfamoyl-containing compounds have demonstrated effectiveness in inhibiting urease and acetylcholinesterase (AChE). For instance, derivatives with similar structures have shown IC50 values ranging from 1.13 µM to 6.28 µM against urease . These findings suggest that this compound may also possess significant enzyme inhibitory activity.

Case Studies and Research Findings

  • Antibacterial Screening :
    • A study synthesized a series of compounds with sulfamoyl groups and evaluated their antibacterial properties. The results indicated that several derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting the potential application of this compound in treating bacterial infections .
  • Enzyme Inhibition Studies :
    • In a comparative study of various sulfonamide derivatives, those containing the pyrimidine moiety were particularly effective as urease inhibitors. The study reported that the presence of the sulfamoyl group significantly enhances the inhibitory activity against urease, which is crucial for developing treatments for conditions like kidney stones .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against specific strains
Urease InhibitionIC50 values between 1.13 µM - 6.28 µM
Acetylcholinesterase InhibitionSignificant inhibition observed

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